Monoamine Transporter Uptake Inhibition Selectivity: 5-APDI vs. MDA vs. d-Amphetamine
5-APDI exhibits a distinct monoamine transporter inhibition profile characterized by high potency at the serotonin transporter (SERT) with substantially weaker activity at dopamine (DAT) and norepinephrine (NET) transporters. The DA/5-HT selectivity ratio of approximately 22.5 contrasts with the 3- to 5-fold selectivity observed for MDA and the DA-predominant profile of d-amphetamine (DA/5-HT ratio <1) [1].
MDA: DA/5-HT ratio 3–5; d-Amphetamine: DA/5-HT ratio <0.01
| Evidence Dimension | Transporter uptake inhibition potency (IC₅₀, nM) and selectivity ratio (DA/5-HT) |
|---|---|
| Target Compound Data | 5-HT IC₅₀ = 82 nM; DA IC₅₀ = 1,847 nM; NE IC₅₀ = 849 nM; DA/5-HT ratio = 22.5 |
| Comparator Or Baseline | MDA: 5-HT IC₅₀ ≈ 160-310 nM, DA IC₅₀ ≈ 500-1,000 nM, DA/5-HT ratio ≈ 3-5; d-Amphetamine: 5-HT IC₅₀ ≈ 3,800 nM, DA IC₅₀ ≈ 34 nM, DA/5-HT ratio <0.01 |
| Quantified Difference | 5-APDI DA/5-HT ratio (22.5) is 4.5- to 7.5-fold higher than MDA (3-5), and >2,000-fold higher than d-amphetamine |
| Conditions | Rat brain crude synaptosomes; [³H]monoamine uptake inhibition assay |
Why This Matters
The elevated DA/5-HT selectivity ratio of 5-APDI (22.5) relative to MDA (3-5) defines a quantitatively distinct pharmacological space that enables researchers to isolate serotonergic contributions in mixed monoamine systems without the confounding dopaminergic drive inherent to MDA or classical amphetamines.
- [1] Monte AP, Marona-Lewicka D, Cozzi NV, Nelson DL, Nichols DE. Characterization of the 'indanylamphetamines'. J Med Chem. 1993;36(23):3700-3706. View Source
